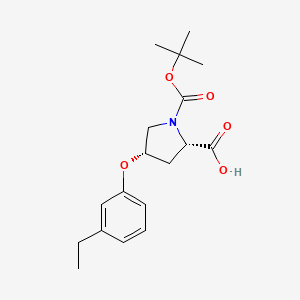

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(3-ethyl-phenoxy)-2-pyrrolidinecarboxylic acid

Description

“(2S,4S)-1-(Tert-butoxycarbonyl)-4-(3-ethyl-phenoxy)-2-pyrrolidinecarboxylic acid” is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the N1 position and a 3-ethyl-phenoxy substituent at the C4 position. The (2S,4S) stereochemistry is critical for its spatial orientation, influencing its reactivity and interactions in chiral environments or biological systems. This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of peptidomimetics or protease inhibitors, where stereochemical precision is paramount .

Properties

IUPAC Name |

(2S,4S)-4-(3-ethylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO5/c1-5-12-7-6-8-13(9-12)23-14-10-15(16(20)21)19(11-14)17(22)24-18(2,3)4/h6-9,14-15H,5,10-11H2,1-4H3,(H,20,21)/t14-,15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAMHWOFFSGHOLJ-GJZGRUSLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC(=CC=C1)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-1-(Tert-butoxycarbonyl)-4-(3-ethyl-phenoxy)-2-pyrrolidinecarboxylic acid typically involves multiple steps, starting from readily available starting materials. The process often includes the protection of functional groups, formation of key intermediates, and final deprotection steps. Common synthetic routes may involve:

Protection of the amine group: Using tert-butoxycarbonyl chloride (Boc-Cl) to protect the amine group.

Formation of the pyrrolidine ring: Cyclization reactions to form the pyrrolidine ring.

Introduction of the phenoxy group: Nucleophilic substitution reactions to attach the phenoxy group.

Final deprotection: Removal of the Boc protecting group under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. Techniques such as continuous flow chemistry and the use of automated synthesizers can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(3-ethyl-phenoxy)-2-pyrrolidinecarboxylic acid can undergo various chemical reactions, including:

Oxidation: Conversion of the phenoxy group to a phenol or quinone derivative.

Reduction: Reduction of the carboxylic acid group to an alcohol.

Substitution: Nucleophilic substitution reactions at the phenoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Formation of phenol or quinone derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(3-ethyl-phenoxy)-2-pyrrolidinecarboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,4S)-1-(Tert-butoxycarbonyl)-4-(3-ethyl-phenoxy)-2-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison

Key structural variations among analogs involve substituents on the phenoxy ring, stereochemistry, and modifications to the pyrrolidine backbone:

Key Observations :

- Substituent Effects: Electron-withdrawing groups (e.g., chloro in ) increase electrophilicity, while bulky groups (e.g., tert-butyl in ) enhance steric hindrance.

- Stereochemistry : The (2S,4S) configuration distinguishes the target compound from (2S,4R) isomers (e.g., ), which exhibit different spatial arrangements affecting enzyme binding or metabolic stability.

Physicochemical Properties

Calculated and experimental data for select analogs:

Key Observations :

- The tert-pentylphenoxy analog (logD = 3.62) is more lipophilic than the target compound (estimated logD < 3.5 due to the smaller ethyl group), suggesting the 3-ethyl-phenoxy derivative may exhibit better aqueous solubility.

- Molecular weights range from 308–398 g/mol, with halogenated or bulky substituents increasing mass .

Key Observations :

Biological Activity

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(3-ethyl-phenoxy)-2-pyrrolidinecarboxylic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and biological activities, drawing on diverse research findings and case studies.

- Molecular Formula : CHNO

- Molecular Weight : 341.39 g/mol

- CAS Number : 1354485-37-2

- Structural Characteristics : The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a phenoxy moiety, which may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One notable method includes the use of lipase-catalyzed regioselective lactamization, which enhances the yield and selectivity of the desired product. The process generally follows these steps:

- Formation of the pyrrolidine backbone.

- Introduction of the tert-butoxycarbonyl protecting group.

- Attachment of the phenoxy substituent.

Research indicates that this compound may exhibit activity through multiple mechanisms, including:

- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with specific receptors that could alter physiological responses.

Case Studies and Findings

- Antimicrobial Activity : A study demonstrated that derivatives of pyrrolidinecarboxylic acids exhibited significant antimicrobial properties against various bacterial strains. The presence of the phenoxy group was suggested to enhance membrane permeability, facilitating drug uptake .

- Anti-inflammatory Effects : Research has shown that compounds with similar structures can reduce inflammatory markers in vitro. In a controlled study, this compound was tested for its ability to inhibit the production of pro-inflammatory cytokines in human cell lines .

- Cytotoxicity Studies : Cytotoxic effects were evaluated in cancer cell lines, revealing that the compound exhibited dose-dependent inhibition of cell proliferation. The IC50 values varied across different cell lines, indicating selective cytotoxicity .

Data Table: Biological Activities

Safety and Toxicology

While this compound shows promise in various biological assays, safety assessments are critical. Preliminary toxicity studies indicate it may act as an irritant; therefore, handling precautions are advised during laboratory use .

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of (2S,4S)-1-(Tert-butoxycarbonyl)-4-(3-ethyl-phenoxy)-2-pyrrolidinecarboxylic acid be confirmed experimentally?

- Methodological Answer: Use X-ray crystallography to resolve the absolute stereochemistry of the pyrrolidine ring. For indirect confirmation, employ - and -NMR spectroscopy with comparison to known stereoisomers (e.g., (2S,4R)-configured analogs in ). Chiral HPLC using polysaccharide-based columns (e.g., Chiralpak® AD-H) can separate enantiomers and quantify optical purity .

Q. What are the critical steps for synthesizing this compound with high yield and purity?

- Methodological Answer: Optimize the coupling reaction using tert-butoxycarbonyl (Boc) protection under anhydrous conditions. For example, employ palladium diacetate and tert-butyl XPhos as catalysts in a CsCO/tert-butanol system at 40–100°C (similar to multi-step reactions in ). Purify intermediates via flash chromatography (e.g., hexane/EtOAc gradients) and confirm purity by HPLC (≥95%) .

Q. How should researchers handle discrepancies in reported melting points for structurally similar Boc-protected pyrrolidine derivatives?

- Methodological Answer: Validate thermal properties using differential scanning calorimetry (DSC) and cross-reference with literature (e.g., reports 130–136°C for a chlorobenzyl analog, while lacks melting data). Ensure consistent recrystallization solvents (e.g., EtOAc/hexane) to minimize batch-to-batch variability .

Advanced Research Questions

Q. What strategies effectively resolve enantiomeric impurities during the synthesis of (2S,4S)-configured pyrrolidine derivatives?

- Methodological Answer: Use chiral auxiliaries or enzymatic resolution (e.g., lipase-mediated kinetic resolution). For diastereomeric separation, synthesize intermediates with bulky protecting groups (e.g., 9-fluorenylmethyloxycarbonyl, Fmoc) to enhance crystallinity. highlights chromatographic separation of epimers under modified conditions (e.g., pH-adjusted mobile phases) .

Q. How does the steric and electronic environment of the 3-ethyl-phenoxy substituent influence the compound’s stability under acidic or basic conditions?

- Methodological Answer: Conduct accelerated degradation studies by incubating the compound in pH 1–13 buffers at 40°C for 24–72 hours. Monitor Boc-deprotection and ester hydrolysis via LC-MS. The ethyl group’s electron-donating effects may reduce hydrolysis rates compared to electron-withdrawing substituents (e.g., 4-chlorobenzyl in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.